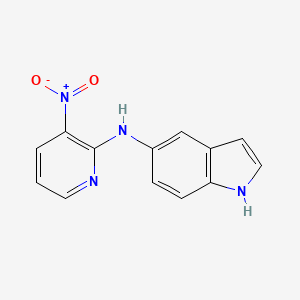

N-(3-nitropyridin-2-yl)-1H-indol-5-amine

Description

N-(3-Nitropyridin-2-yl)-1H-indol-5-amine (IUPAC name: 3-(1-methylpyrrolidin-3-yl)-N-(3-nitropyridin-2-yl)-1H-indol-5-amine; molecular formula: C₁₈H₁₉N₅O₂; molecular weight: 337.38 g/mol) is a heterocyclic compound featuring an indole core linked to a 3-nitropyridine moiety via an amine group . This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting serotonin receptors (e.g., 5-HT₁A) and kinase pathways .

Properties

CAS No. |

156499-27-3 |

|---|---|

Molecular Formula |

C13H10N4O2 |

Molecular Weight |

254 |

Synonyms |

5-(3-nitropyrid-2-ylamino)-1H-indole |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitropyridin-2-yl)-1H-indol-5-amine typically involves a multi-step process. One common method includes the Buchwald–Hartwig arylamination reaction, which is a palladium-catalyzed coupling of an aryl halide with an amine. This reaction is often followed by a nucleophilic aromatic substitution to introduce the nitro group onto the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitropyridin-2-yl)-1H-indol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for the Buchwald–Hartwig arylamination and strong nucleophiles for the nucleophilic aromatic substitution. Reaction conditions typically involve elevated temperatures and the use of solvents such as toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(3-nitropyridin-2-yl)-1H-indol-5-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting kinases with a rare cysteine in the hinge region.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-nitropyridin-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand CP 135807

- Structure : Differs by the addition of a (2R)-1-methylpyrrolidin-2-ylmethyl group at the indole’s 3-position.

- Molecular Weight : 351.41 g/mol (vs. 337.38 g/mol for the target compound).

- Key Features : Higher lipophilicity (XLogP = 4.1) due to the pyrrolidinylmethyl group, which may enhance blood-brain barrier penetration. Retains the 3-nitropyridine and indol-5-amine backbone, suggesting overlapping biological targets .

Compound 11 (Tang et al., 2023)

- Structure : Quinazoline core with N-(3-bromo-1H-indol-5-yl) substitution.

- Key Features: Sub-nanomolar IC₅₀ values against EGFRwt (0.38 nM) and HER2, attributed to the bromine atom’s lipophilic effects. Unlike the target compound, it lacks a nitro group but demonstrates how indole substitutions influence kinase inhibition .

- Activity : Comparable to afatinib in cytotoxicity assays, highlighting the importance of halogen substituents for potency .

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Structure: Isoquinoline scaffold with a 3-nitropyridine group.

- The chloro-nitro-pyridine moiety mirrors the electron-withdrawing effects seen in the target compound .

- Relevance : Demonstrates regioselective amination strategies for nitro-pyridine derivatives .

ASS234 Derivatives (Bautista-Aguilera et al., 2014)

- Structure : Indole derivatives with piperidine and propargylamine substituents.

- Activity : Dual cholinesterase and MAO inhibitors. The target compound’s simpler structure lacks the propargylamine group but shares the indole core, suggesting modular design opportunities for neuroactive compounds .

Structural and Functional Analysis Table

Key Research Findings

- Substituent Effects : Bromine (Compound 11) and nitro groups (target compound) enhance kinase and receptor binding, respectively, via lipophilic and electronic interactions .

- Synthetic Strategies : Microwave-assisted Buchwald-Hartwig coupling () and copper-catalyzed amination () are viable for nitro-pyridine-indole derivatives .

- Biological Potentials: The target compound’s nitro group may improve binding to electron-deficient pockets in receptors, similar to CP 135807’s 5-HT₁A affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.